2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluorine atom and a sulfonyl propyl chain linked to a phenylpiperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The synthesis begins with the preparation of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid using thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 2-fluorobenzoyl chloride is then reacted with 3-aminopropylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-fluoro-N-(3-chloropropyl)benzamide.
Coupling with Phenylpiperazine: The final step involves the nucleophilic substitution of the chlorine atom in the intermediate with 4-phenylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its pharmacological properties, including potential as a therapeutic agent for neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(3-(4-methylpiperazin-1-yl)propyl)benzamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
2-chloro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide: Chlorine atom instead of fluorine.
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide: Lacks the fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide imparts unique electronic properties, enhancing its reactivity and binding interactions compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-fluoro-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c21-19-10-5-4-9-18(19)20(25)22-11-6-16-28(26,27)24-14-12-23(13-15-24)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMCVTIQPWPTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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